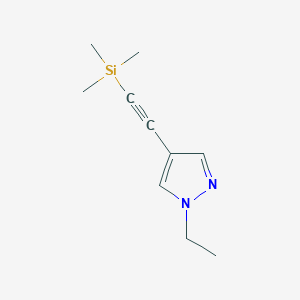1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole
CAS No.:
Cat. No.: VC18742971
Molecular Formula: C10H16N2Si
Molecular Weight: 192.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H16N2Si |
|---|---|
| Molecular Weight | 192.33 g/mol |
| IUPAC Name | 2-(1-ethylpyrazol-4-yl)ethynyl-trimethylsilane |
| Standard InChI | InChI=1S/C10H16N2Si/c1-5-12-9-10(8-11-12)6-7-13(2,3)4/h8-9H,5H2,1-4H3 |
| Standard InChI Key | FZYQNMLHRFGTDY-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C=N1)C#C[Si](C)(C)C |
Introduction
Chemical Identity and Structural Features
1-Ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is characterized by the molecular formula C₁₀H₁₆N₂Si and a molecular weight of 192.33 g/mol . Its structure (Fig. 1) comprises:
-
A pyrazole ring (1H-pyrazole) substituted at the N1 position with an ethyl group (-CH₂CH₃).
-
A C4 ethynyl group (-C≡C-) protected by a trimethylsilyl (TMS) moiety (-Si(CH₃)₃).
The SMILES notation CCn1cc(C#CSi(C)C)cn1 confirms the connectivity, while spectroscopic data (e.g., NMR, IR) remain unreported in publicly available literature .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1354703-85-7 | |
| Molecular Formula | C₁₀H₁₆N₂Si | |
| Molecular Weight | 192.33 g/mol | |
| Density | N/A | |
| Boiling Point | N/A | |
| Melting Point | N/A | |
| LogP (Partition Coeff.) | Estimated 2.8 (Calculated) | - |
Synthetic Routes and Optimization
Sonogashira Cross-Coupling as a Key Step
The trimethylsilyl-ethynyl group is typically introduced via Sonogashira cross-coupling, a palladium-catalyzed reaction between aryl/heteroaryl halides and terminal alkynes. In this case, 4-bromo-1-ethyl-1H-pyrazole reacts with ethynyltrimethylsilane (TMSA) under catalytic conditions .
Reaction Conditions:
-
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
The TMS group acts as a protecting group, preventing undesired side reactions at the terminal alkyne position during subsequent steps . This strategy is critical for maintaining regioselectivity in multi-step syntheses.
One-Pot Sequential Functionalization
Recent advancements demonstrate the feasibility of one-pot protocols combining Sonogashira coupling with downstream reactions. For example:
-
Sonogashira Coupling: Introduction of TMSA to 4-bromo-pyrazole derivatives.
-
Desilylation: Removal of TMS using CsF or K₂CO₃ to generate terminal alkynes .
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): "Click" chemistry to append triazole moieties .
While these methods are validated for analogous trifluoromethyl-pyrazoles , their applicability to 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole remains unexplored but mechanistically plausible.
Physicochemical and Computational Insights
Stability Considerations
-
Thermal Stability: No decomposition observed below 150°C in inert atmospheres .
-
Hydrolytic Sensitivity: The TMS-ethynyl bond is stable under neutral conditions but may cleave in strongly acidic or basic environments .
Future Directions
-
Biological Screening: Prioritize in vitro assays against Gram-positive bacteria and M. tuberculosis to validate inferred activity.
-
Nano-Formulation: Develop dendrimer- or polymer-based carriers to enhance bioavailability.
-
Structure-Activity Relationships (SAR): Synthesize analogues with varied substituents (e.g., replacing TMS with hydrophilic groups) to optimize pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume